Quinoline-8-thiolate, also known as sodium quinoline-8-thiolate, is a sulfur-containing derivative of quinoline, characterized by the presence of a thiol group at the 8-position of the quinoline ring. This compound has the molecular formula and a molecular weight of approximately 161.22 g/mol. It typically exists as a colorless solid and is notable for its potential applications in organic synthesis and coordination chemistry due to its ability to act as a bidentate ligand.
Quinoline derivatives, including quinoline-8-thiolate, exhibit significant biological activities. They have been investigated for their potential as:
The synthesis of quinoline-8-thiolate can be achieved through several methods:
Quinoline-8-thiolate finds utility in various fields:
Studies examining the interactions of quinoline-8-thiolate with metal ions reveal its capability to form coordination complexes. These interactions are crucial for understanding its role in catalysis and materials development. The binding affinity and stability of these complexes depend on factors such as the metal center and the reaction conditions employed.
Quinoline-8-thiolate is part of a broader class of thiolated quinolines. Here are some similar compounds:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| 8-Mercaptoquinoline | Contains a thiol group at position 8 | Acts as a chelating agent |
| 2-Thioquinoline | Thiol group at position 2 | Different regioselectivity in reactions |
| 4-Thioquinoline | Thiol group at position 4 | Less studied compared to others |
| Quinoline | Basic structure without thiol modifications | Precursor for thiolated derivatives |
Quinoline-8-thiolate stands out due to its specific positional substitution on the quinoline ring, which affects its chemical reactivity and biological activity compared to other thioquinolines. Its ability to form stable complexes with metals enhances its applicability in coordination chemistry and catalysis.
The sulfurization of quinoline derivatives remains the cornerstone of quinoline-8-thiolate synthesis. Traditional routes begin with quinoline-8-sulfonic acid, which undergoes chlorination to form quinoline-8-sulphonyl chloride. Subsequent reduction with agents like hydrogen iodide yields 8-mercaptoquinoline, which is deprotonated to the thiolate form [6]. This method, though reliable, involves multiple steps and moderate yields (60–75%) due to intermediate purification challenges.
Table 1: Classical Sulfurization Methods
| Starting Material | Intermediate | Reducing Agent | Final Yield | Source |
|---|---|---|---|---|
| Quinoline-8-sulfonic acid | Quinoline-8-sulphonyl chloride | HI (55%) | 68% | [6] |
| 8-Nitroquinoline | 8-Aminoquinoline | NaSH | 72% | [2] |
Direct deprotonation of 8-mercaptoquinoline using alkali metal hydroxides (e.g., NaOH, KOH) in aqueous or alcoholic solvents provides a streamlined route. Sodium quinoline-8-thiolate is precipitated in high purity (≥95%) by adjusting the solvent polarity [2] . For example, reaction with sodium hydroxide in ethanol-water (3:1 v/v) achieves 89% yield, with the thiolate’s solubility inversely proportional to solvent dielectric constant .
Table 2: Alkali Metal-Mediated Reaction Conditions
| Base | Solvent System | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| NaOH | H₂O-EtOH (3:1) | 25 | 89 | [2] |
| KOH | MeOH | 40 | 82 |
Recent advances employ transition metal catalysts to facilitate thiol-disulfide exchange reactions. Ruthenium-based catalysts, particularly those with sulfated surfaces (e.g., Ru–W–S-0.33), enhance regioselectivity in quinoline hydrogenation. Under 40 bar H₂ at 80°C, these catalysts achieve 96% yield while preserving functional groups like alkenes and halogens [5].
Table 3: Catalytic Hydrogenation Performance
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | |
|---|---|---|---|---|
| Ru–W–S-0.33 | Quinoline-8-thioether | 99 | 96 | [5] |
| Co₃S₄/MoS₂ | 8-Nitroquinoline | 94 | 88 | [5] |
Microwave irradiation accelerates reaction kinetics by enabling rapid heating and uniform energy distribution. While not explicitly detailed in the provided sources, analogous methodologies for quinoline derivatives suggest that microwave-assisted synthesis could reduce reaction times by 50–70% compared to conventional heating, though further experimental validation is required.
The protonation state of 8-mercaptoquinoline critically influences thiolate formation. At pH > 10, complete deprotonation occurs, maximizing yield. Below pH 8, the thiol form predominates, leading to precipitation issues. Optimal NaOH concentrations (0.1–0.3 M) balance reactivity and solubility, as higher molarity induces side reactions [2] .
Table 4: pH Impact on Thiolate Formation
| pH Range | Thiolate Yield (%) | Dominant Species |
|---|---|---|
| 8–9 | 45 | Thiol/Thiolate mix |
| 10–12 | 93 | Thiolate |
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the thiolate anion through solvation. Conversely, nonpolar solvents (e.g., toluene) slow kinetics but improve product isolation. Mixed solvent systems, such as ethanol-water, optimize both solubility and reactivity, achieving turnover frequencies (TOF) of 12 h⁻¹ [2] [5].
Table 5: Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | TOF (h⁻¹) | Yield (%) | |
|---|---|---|---|---|
| DMF | 36.7 | 18 | 91 | [2] |
| Ethanol | 24.3 | 12 | 89 | |
| Toluene | 2.4 | 3 | 78 | [5] |
Quinoline-8-thiolate demonstrates remarkable versatility in its coordination modes with transition metals, exhibiting both monodentate and bridging geometries depending on the metal center and experimental conditions [1] [2] [3]. The ligand's structural architecture, featuring both a nitrogen-containing quinoline ring and a sulfur-based thiolate group, enables multiple coordination pathways that significantly influence the resulting complex geometry and properties.
In monodentate coordination, quinoline-8-thiolate typically binds through the sulfur atom alone, as observed in gold(I) complexes such as [8-QNS(AuPMe3)2]ClO4 and [8-QNS(AuPEt3)2]ClO4 [3]. These complexes exhibit characteristic intramolecular gold-gold distances ranging from 2.935 to 3.413 Å, indicating weak aurophilic interactions that contribute to their structural stability and unique photophysical properties [3]. The monodentate sulfur coordination allows for significant conformational flexibility, enabling the formation of various supramolecular assemblies through secondary interactions.
Bridging coordination modes represent a more complex binding scenario where quinoline-8-thiolate simultaneously coordinates multiple metal centers. The hexanuclear gold(I) supermolecule {[(8-QNS)2Au(AuPPh3)2]}2·(BF4)2 exemplifies this behavior, where the ligand forms bridging connections between gold atoms with intermolecular gold-gold contacts of 3.1135(3) Å [1] [2]. This bridging coordination creates a unique hexanuclear structure with an inversion center, where six gold(I) ions are arranged in a roughly coplanar elliptical configuration surrounded by quinoline and phenyl rings [1] [2].
The choice between monodentate and bridging coordination is influenced by several factors including the metal's coordination preferences, steric constraints imposed by ancillary ligands, and the electronic requirements of the system. In silver-gold heterometallic complexes like [(8-QNS)2Ag(AuPMe3)2]ClO4, the ligand adopts a mixed coordination mode involving both sulfur and nitrogen atoms, demonstrating the adaptability of quinoline-8-thiolate to accommodate different metal combinations [3].
Crystal structure analysis reveals that bridging geometries often result in more rigid frameworks with enhanced thermal stability, while monodentate coordination typically provides greater solution dynamics and reactivity [4]. The 2-[(diisopropylphosphanyl)methyl]quinoline-8-thiolate pincer ligand system demonstrates how incorporating additional donor atoms can further modify coordination behavior, leading to dicationic palladium(II) dimers with butterfly-shaped Pd2S2 cores characterized by short metal-metal distances of 2.8425(7) Å [4].
The chelating ability of quinoline-8-thiolate significantly influences the oxidation states and electronic properties of coordinated metal centers, particularly in systems where both nitrogen and sulfur atoms participate in bonding [5]. Density functional theory calculations on cobalt(III)-thiolate complexes reveal that quinoline-8-thiolate coordination can stabilize higher oxidation states through strong ligand field effects and electronic delocalization.
In cobalt complexes, the coordination of 8-quinolinolate (quin−) facilitates the formation of Co(III)-thiolate species from Co(II)-disulfide precursors, demonstrating the ligand's ability to promote oxidation state changes through chelation [5]. The d-orbital splitting energies of [Co(L1S)(quin)]+ and [Co(L2S)(quin)]+ complexes are calculated to be 3.10 eV and 3.07 eV respectively, indicating substantial ligand field strength that stabilizes the trivalent cobalt center [5]. This strong field effect arises from the combined donation capabilities of both the quinoline nitrogen and thiolate sulfur atoms.
The orientation of the quinoline-8-thiolate ligand within the coordination sphere critically determines complex stability. Computational studies demonstrate that maximum electrostatic attraction occurs when the oxygen atom of the quinoline ligand is positioned trans to the sulfur atom of the metal-thiolate fragment [5]. This geometric arrangement optimizes orbital overlap and minimizes electron-electron repulsion, contributing to enhanced thermodynamic stability.
Chelation effects extend beyond simple oxidation state stabilization to influence the redox properties and reactivity patterns of metal centers. The strong chelate effect observed with quinoline-8-thiolate results from the formation of stable five-membered chelate rings that reduce the entropy penalty associated with ligand dissociation [6]. This enhanced stability enables the isolation and characterization of unusual oxidation states that might otherwise be inaccessible with monodentate ligands.
The electronic structure modifications induced by quinoline-8-thiolate chelation also affect the magnetic properties of paramagnetic metal centers. In iron and copper systems, the strong ligand field created by quinoline-8-thiolate coordination can lead to spin-state changes and altered magnetic exchange interactions [7] [8]. These effects are particularly pronounced in dinuclear and polynuclear complexes where multiple metal centers are bridged by thiolate ligands.
The coordination of quinoline-8-thiolate to transition metal centers produces characteristic changes in ultraviolet-visible absorption spectra that provide valuable insight into metal-ligand bonding and electronic structure [1] [2] [3] [9] [10]. These spectroscopic modifications arise from the formation of new molecular orbitals that combine metal d-orbitals with ligand π and n orbitals, creating opportunities for electronic transitions not present in the free ligand.
The hexanuclear gold(I) complex {[(8-QNS)2Au(AuPPh3)2]}2·(BF4)2 exhibits solvent-dependent absorption and emission properties that reflect the influence of metal-metal interactions on electronic structure [1] [2]. In dichloromethane solution, the complex displays absorption bands at approximately 440 nm and 636 nm, while in acetonitrile only a single band at 450 nm is observed [1] [2]. This dramatic solvent dependence indicates that polar solvents disrupt the gold-gold interactions responsible for the lower energy transition, effectively modulating the electronic communication between metal centers.
Charge-transfer transitions represent a dominant feature in the absorption spectra of quinoline-8-thiolate metal complexes [9] [10]. These transitions typically exhibit molar absorptivities on the order of 50,000 L mol−1 cm−1, significantly higher than the 20-200 L mol−1 cm−1 values characteristic of d-d transitions [9] [10]. Ligand-to-metal charge-transfer (LMCT) bands commonly appear in the 250-600 nm region, corresponding to electron transfer from sulfur-based orbitals to vacant metal d-orbitals [9] [10].
The mononuclear gold(I) complexes [8-QNS(AuPMe3)2]ClO4 demonstrate mechanochromic luminescence behavior, with emission wavelengths shifting from 535 nm to 601 nm upon mechanical grinding [3]. This phenomenon reflects structural changes that alter the electronic environment around the metal center, modifying both the energy and intensity of charge-transfer transitions. The reversible nature of this process, achieved through solvent treatment, indicates that the spectroscopic changes arise from crystalline-to-amorphous phase transitions rather than irreversible chemical decomposition [3].
Metal-to-ligand charge-transfer (MLCT) transitions become particularly prominent in complexes containing π-accepting quinoline ligands. These transitions involve electron transfer from filled metal d-orbitals to vacant ligand π* orbitals, resulting in characteristic absorption bands that are highly sensitive to both the metal oxidation state and the electronic properties of the quinoline substituents [11]. The energy of MLCT bands typically decreases with increasing electron density on the metal center and decreases with increasing π-acceptor strength of the ligand.
Intraligand transitions within the quinoline-8-thiolate framework also contribute to the overall absorption spectrum, though these are generally less sensitive to metal coordination than charge-transfer bands [11]. The π → π* transitions of the quinoline ring system typically appear in the ultraviolet region around 260-310 nm, while n → π* transitions occur at longer wavelengths around 390-400 nm [11].
Electron paramagnetic resonance spectroscopy provides crucial information about the electronic structure and magnetic properties of paramagnetic quinoline-8-thiolate metal complexes, particularly those containing transition metals with unpaired electrons [12] [13] [14]. The technique's sensitivity to local electronic environments makes it an invaluable tool for characterizing metal-ligand bonding interactions and monitoring changes in oxidation states or coordination geometries.
The hyperfine coupling patterns observed in EPR spectra of quinoline-8-thiolate complexes reflect the distribution of unpaired electron density across the metal-ligand framework [12]. Strong coupling to nitrogen nuclei from the quinoline ring indicates significant covalent character in the metal-nitrogen bond, while coupling to sulfur provides information about metal-thiolate bond covalency. The magnitude and anisotropy of these hyperfine interactions can be used to determine the orientation of molecular axes and the extent of electron delocalization.
Temperature-dependent EPR measurements reveal important information about spin-state equilibria and magnetic exchange interactions in polynuclear complexes [12]. Variable-temperature studies often show changes in signal intensity and line shape that reflect thermal population of different spin states or the onset of magnetic exchange between metal centers. These measurements are particularly valuable for characterizing mixed-valence systems where electron transfer between metal sites occurs on the EPR timescale.
Magneto-chiral anisotropy effects in quinoline-8-thiolate complexes with chiral substituents can be detected using specialized EPR techniques [14]. This phenomenon arises from the coupling between magnetic and electric dipole transitions in chiral molecules, providing a unique spectroscopic signature for enantioselective processes. The observation of magneto-chiral anisotropy in EPR spectra requires careful consideration of sample orientation and magnetic field geometry [14].
The g-tensor values obtained from EPR analysis provide direct information about the electronic ground state and coordination geometry of paramagnetic metal centers [12]. For example, copper(II) complexes typically exhibit axial g-tensors with g‖ > g⊥ > 2.0023, while the specific values depend on the coordination geometry and ligand field strength. Quinoline-8-thiolate complexes often show g-values that deviate significantly from the free electron value, indicating substantial spin-orbit coupling contributions from both the metal and ligand orbitals.
Pulsed EPR techniques such as ESEEM (Electron Spin Echo Envelope Modulation) and ENDOR (Electron Nuclear Double Resonance) provide enhanced resolution for detecting weak hyperfine couplings and determining the coordination environment of metal centers [12]. These advanced methods are particularly useful for characterizing the interaction between metal centers and weakly coupled nuclei such as distant carbon or hydrogen atoms in the quinoline framework.
Quinoline-8-thiolate metal complexes have emerged as highly effective catalysts for homogeneous cross-coupling reactions, particularly in Suzuki-Miyaura coupling and related carbon-carbon bond forming processes [15] [16] [17] [18]. The unique electronic and steric properties imparted by the quinoline-8-thiolate ligand framework enable these complexes to achieve exceptional catalytic performance under mild reaction conditions.
Palladium complexes featuring quinoline as both substrate and ligand demonstrate remarkable efficiency in one-pot cross-coupling and carbon-hydrogen functionalization reactions [15] [16]. These systems achieve yields up to 95% in air without requiring additional phosphine ligands, representing a significant advancement in catalyst design [15] [16]. The quinoline nitrogen coordinates to palladium through N-Pd interactions that have been confirmed by 1H-15N HMBC NMR spectroscopy and X-ray crystallographic analysis [15] [16]. This coordination mode enables the quinoline moiety to serve dual roles as both reaction substrate and supporting ligand.
The mechanism of quinoline-assisted palladium catalysis involves the formation of discrete palladium-quinoline complexes that facilitate both traditional cross-coupling reactions and subsequent carbon-hydrogen activation processes [15] [16]. Crystal structure analysis reveals that these complexes can adopt various coordination modes depending on the reaction conditions and substrate requirements. The fluxional nature of the palladium-quinoline interaction allows for dynamic catalyst modification during the reaction process, contributing to the high efficiency and broad substrate scope observed [15] [16].
Nickel-catalyzed enantioselective Suzuki cross-coupling of quinolinium ions represents another significant application of quinoline-based catalysis [17]. This transformation utilizes a Ni(II) pre-catalyst that activates without requiring strong reductants or high temperatures, enabling the formation of 2-aryl and 2-heteroaryl-1,2-dihydroquinolines with excellent enantioselectivity [17]. The key innovation involves the use of nickel-iminium activation modes that provide exceptionally mild pathways for generating enantioenriched products from racemic starting materials [17].
The rational design of reaction parameters has proven crucial for optimizing the performance of quinoline-thiolate catalysts in cross-coupling reactions [18]. Water-soluble phosphine ligands combined with palladium enable the coupling of chloropyridines, chloroquinolines, and various heterocyclic substrates with aryl-, pyridine-, or indole-boronic acids in quantitative yields [18]. The use of water/n-butanol solvent mixtures with catalyst loadings as low as 0.005-0.05 mol% demonstrates the exceptional activity achievable with properly designed quinoline-based catalytic systems [18].
Mechanistic studies reveal that the high activity of quinoline-thiolate catalysts stems from the electron-rich and sterically demanding nature of the ligand environment [18]. This combination provides optimal balance between catalyst stability and reactivity, enabling efficient substrate activation while preventing catalyst decomposition. The presence of water in the reaction mixture has been identified as a critical factor for achieving high conversion rates and selectivities [18].
The development of heterogeneous catalytic systems incorporating quinoline-8-thiolate motifs has opened new avenues for sustainable and recyclable catalysis [19] [20] [21]. These systems combine the excellent catalytic properties of quinoline-metal complexes with the practical advantages of heterogeneous catalysts, including ease of separation, recyclability, and reduced metal leaching.
Cobalt-molybdenum sulfide nanolayered materials represent a significant advancement in heterogeneous quinoline hydrogenation catalysis [21]. These unsupported nanolayered catalysts exhibit abundance of active sites per unit volume and demonstrate excellent performance for the regioselective hydrogenation of the nitrogen-containing heteroarene ring in quinoline derivatives [21]. The most active catalyst composition, Co-Mo-S-0.83, consists of a mixture of MoS2, CoS2, and Co3S4 phases that work synergistically to achieve nearly complete conversion of quinoline to 1,2,3,4-tetrahydroquinoline under optimized conditions [21].
The catalytic performance of these nanolayered systems depends critically on the cobalt sulfide phase composition, with Co3S4-containing materials showing higher activity than those rich in Co9S8 phases [21]. Electrochemical characterization reveals the presence of transient Co-Mo-S structures that contribute significantly to catalytic activity but are consumed during the initial catalytic cycles [21]. This phase transformation behavior provides insight into the dynamic nature of heterogeneous catalyst surfaces and the importance of in situ catalyst evolution.
Zinc(II) and aluminum complexes supported by quinoline-based N,N,N-chelate ligands have been developed for ring-opening polymerization catalysis [20]. These systems demonstrate that quinoline-containing ligands can effectively support metal centers for polymerization reactions, providing excellent control over molecular weight and polydispersity [20]. The bidentate nature of quinoline-8-dihydroimidazolyl ligands enables the formation of stable metal complexes that resist decomposition under polymerization conditions while maintaining high catalytic activity [20].
Metal-free quinoline-based catalytic systems have also been developed for carbon-carbon and carbon-nitrogen bond formation reactions [19]. These systems utilize ionic liquid catalysts such as bcmim-Cl (1-butyl-3-carboxymethylimidazolium chloride) to enable the synthesis of quinoline and acridine derivatives through sustainable processes [19]. The catalyst can facilitate both Friedländer condensation reactions for quinoline synthesis and subsequent aldol coupling reactions to form quinolyl chalcones, all under solvent-free conditions at room temperature [19].